Cas no 10470-47-0 (Amurensinine)

Amurensinine structure
Product name:Amurensinine
Amurensinine Chemical and Physical Properties
Names and Identifiers
-
- amurensinine
- (-)-Amurensinine
- (5R)-7,8-Dimethoxy-13-methyl-11α,5α-(iminomethano)-10,11-dihydro-5H-benzo[4,5]cyclohepta[1,2-f]-1,3-benzodioxole
- (5R,11S)-10,11-Dihydro-7,8-dimethoxy-13-methyl-11,5-(iminomethano)-5H-benzo[4,5]cyclohepta[1,2-f]-1,3-benzodioxole
- 11,5-(Iminomethano)-5H-benzo[4,5]cyclohepta[1,2-f]-1,3-benzodioxole,10,11-dihydro-7,8-dimethoxy-13-methyl-, (5R,11S)-
- 11,5-(Iminomethano)-5H-benzo[4,5]cyclohepta[1,2-f]-1,3-benzodioxole,10,11-dihydro-7,8-dimethoxy-13-methyl-, (5R)-
- Amurensinine (7CI,8CI)
- (1S,11R)-14,15-dimethoxy-19-methyl-5,7-dioxa-19-azapentacyclo[9.7.2.02,10.04,8.012,17]icosa-2,4(8),9,12,14,16-hexaene
- 10470-47-0
- Amurensinine
-
- Inchi: 1S/C20H21NO4/c1-21-9-15-12-6-18(23-3)17(22-2)5-11(12)4-16(21)14-8-20-19(7-13(14)15)24-10-25-20/h5-8,15-16H,4,9-10H2,1-3H3/t15-,16+/m1/s1
- InChI Key: CHGJYZLWIIUFAG-CVEARBPZSA-N
- SMILES: O1COC2C1=CC1=C(C=2)[C@H]2C3C=C(C(=CC=3C[C@@H]1N(C)C2)OC)OC
Computed Properties
- Exact Mass: 339.14705815g/mol
- Monoisotopic Mass: 339.14705815g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 25
- Rotatable Bond Count: 2
- Complexity: 502
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 2
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.1
- Topological Polar Surface Area: 40.2
Amurensinine Related Literature
-
Kowichiro Saruhashi,Nobuyoshi MIyamoto New J. Chem., 2017,41, 9602-9606
-
Sandrine Thicoipe,Philippe Carbonnière,Claude Pouchan Phys. Chem. Chem. Phys., 2013,15, 11646-11652
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